4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one
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Overview
Description
4-[(Piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one is a complex organic compound that features a piperidine ring and a chromenone core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and chromenone moieties suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromenone core and introduce the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(Piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the chromenone core.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperidine and chromenone moieties. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Chromenone Derivatives: Compounds such as coumarin and its derivatives share the chromenone core and are known for their diverse pharmacological properties.
Uniqueness
What sets 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one apart is the combination of the piperidine and chromenone moieties in a single molecule. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more diverse biological activities .
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)-6-propan-2-ylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13(2)14-6-7-17-16(10-14)15(11-18(20)21-17)12-19-8-4-3-5-9-19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUKXMWBYJBRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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